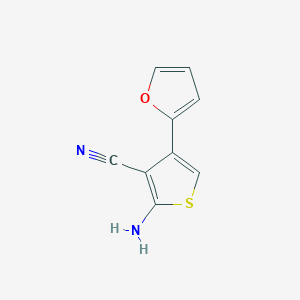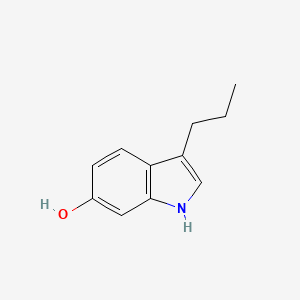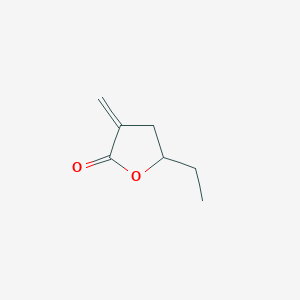![molecular formula C27H28ClNO3 B3286199 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid CAS No. 82103-70-6](/img/structure/B3286199.png)
4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid
Overview
Description
4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid is a chemical compound that has gained interest in various scientific domains due to its complex structure and diverse reactivity. This compound is notable for its applications in organic chemistry, medicinal research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid typically involves a multi-step organic synthesis. One common route includes the following steps:
Formation of the Piperidine Ring: : Starting with the appropriate precursors to form the piperidine ring, usually through a cyclization reaction.
Introduction of the Chloro-phenyl Group: : Using a Friedel-Crafts alkylation reaction to introduce the 4-chloro-phenyl group onto the piperidine ring.
Hydroxylation: : The addition of a hydroxyl group to the piperidine ring, often achieved through an oxidation reaction.
Formation of the Diphenyl-butyric Acid Backbone: : This final step involves coupling the piperidin-4-yl and the diphenyl-butyric acid moieties using peptide coupling reagents under specific conditions.
Industrial Production Methods
In an industrial setting, the production methods are scaled up with emphasis on cost-efficiency, yield optimization, and purity control. Automation and continuous flow processes are often used to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid undergoes various types of reactions, including:
Oxidation: : Converts alcohol groups to aldehydes or ketones.
Reduction: : Reduces ketones or aldehydes back to alcohols or further to hydrocarbons.
Substitution: : Involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Typically performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Often employs hydrogen gas in the presence of a metal catalyst like palladium on carbon or sodium borohydride for milder conditions.
Substitution: : Utilizes various nucleophiles or electrophiles depending on the nature of the substitution desired.
Major Products Formed
The primary products formed depend on the reaction conditions but may include:
Derivatives with modified hydroxyl, chloro, or phenyl groups.
Compounds with extended or modified piperidine rings.
Scientific Research Applications
Chemistry
4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid is used as a precursor in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms due to its multifaceted reactivity.
Biology
In biological research, this compound is investigated for its interactions with various biochemical pathways and potential as a biochemical probe.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic effects. Its interactions with certain receptors or enzymes may offer pathways to developing new drugs.
Industry
Industrial applications include its use in the production of polymers, coatings, and as intermediates in chemical manufacturing.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound exerts its effects primarily through interactions with specific enzymes or receptors. It may inhibit or activate certain biochemical pathways, altering the physiological responses of target cells or tissues.
Comparison with Similar Compounds
Compared to other similar compounds, 4-[4-(4-Chloro-phenyl)-4-hydroxy-piperidin-1-yl]-2,2-diphenyl-butyric acid stands out due to its unique structural features, which confer distinct reactivity and biological activity.
Similar Compounds
4-Chloro-phenyl-4-hydroxy-piperidine: : Shares the piperidine core but lacks the diphenyl-butyric acid moiety.
Diphenyl-butyric Acid Derivatives: : Variants with different substituents on the phenyl rings or modifications to the acid group.
Hydroxy-piperidine Compounds: : Similar in the hydroxylation of the piperidine ring but differ in other functional groups attached.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClNO3/c28-24-13-11-21(12-14-24)26(32)15-18-29(19-16-26)20-17-27(25(30)31,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,32H,15-20H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAOZORDGPLHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


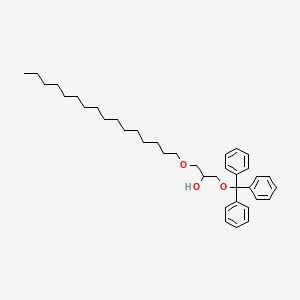
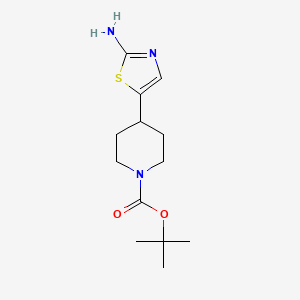
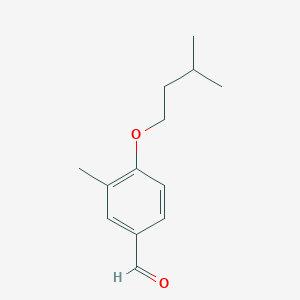
![N-alpha-Benzyloxycarbonyl-L-alanine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286140.png)
![N-alpha-Benzyloxycarbonyl-L-valine (1H-benzo[d][1,2,3]triazol-1-yl) ester](/img/structure/B3286144.png)

![2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B3286161.png)

